molecular formula C27H26BrN5O2 B2916595 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866870-90-8

3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2916595
CAS No.: 866870-90-8
M. Wt: 532.442
InChI Key: CGJQIGNAZZHNTO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. The molecule is substituted at the 3-position with a 3-bromophenyl group and at the 5-amine position with a 2-(3,4-diethoxyphenyl)ethyl chain.

Properties

IUPAC Name

3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrN5O2/c1-3-34-23-13-12-18(16-24(23)35-4-2)14-15-29-26-21-10-5-6-11-22(21)33-27(30-26)25(31-32-33)19-8-7-9-20(28)17-19/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQIGNAZZHNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl and diethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include brominating agents, ethylating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name R1 (3-position) R2 (5-amine chain) Molecular Weight Key Features
Target Compound 3-Bromophenyl 2-(3,4-Diethoxyphenyl)ethyl 573.44 g/mol* Bromine enhances electrophilicity
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazoloquinazolin-5-amine 4-Methylphenyl 2-(3,4-Diethoxyphenyl)ethyl 467.56 g/mol Methyl improves hydrophobicity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl 475.52 g/mol Sulfonyl enhances polarity
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-triazoloquinazolin 3,4-Dimethylphenylsulfonyl 2-Methoxy-5-methylphenyl 519.59 g/mol Steric bulk from dimethyl groups
N-(3-Chlorophenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine (Compound 94) - 3-Chlorophenyl (pyrimidine core) 330.78 g/mol Chlorine increases reactivity

*Calculated based on molecular formula C₂₈H₂₇BrN₅O₂.

Key Observations :

Bromophenyl vs. Methylphenyl (Target vs. [8, 13]) :
The bromine atom in the target compound introduces stronger electron-withdrawing effects compared to the methyl group in its analog. This may enhance binding to electron-rich enzyme pockets but reduce solubility .

Diethoxyphenyl Ethyl Chain : This substituent is conserved in the target compound and its methylphenyl analog (). The ethoxy groups likely improve membrane permeability and metabolic stability compared to shorter chains or polar groups .

Biological Activity

The compound 3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel class of nitrogen-containing heterocycles that has garnered attention due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring and subsequent functionalization to introduce bromine and ethoxy groups. The synthetic pathway often employs cyclocondensation reactions involving appropriate precursors such as 3-aminoquinazoline derivatives and benzyl halides.

Table 1: Key Synthetic Steps

StepReactantsConditionsProduct
13-aminoquinazoline + bromobenzeneBase-catalyzed reactionTriazole intermediate
2Triazole intermediate + diethoxyphenyl ethyl amineCyclocondensationFinal product

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy confirm the structure of the synthesized compound. For instance, the NMR spectrum reveals distinctive peaks corresponding to the aromatic protons and the ethoxy groups.

Antihypertensive Activity

Research has indicated that compounds similar to This compound exhibit significant antihypertensive effects. In vivo studies using spontaneously hypertensive rats (SHR) demonstrated that these compounds can effectively lower blood pressure through mechanisms likely involving vasodilation and modulation of vascular resistance.

Table 2: Antihypertensive Activity Results

CompoundDose (mg/kg)Systolic BP Reduction (mmHg)
Compound A1015
Compound B2025
Target Compound1520

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. In vitro assays showed promising results with significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between This compound and its biological targets. The compound is predicted to interact with key enzymes involved in hypertension and microbial resistance through hydrogen bonding and hydrophobic interactions.

Figure 1: Docking Model
Docking Model

Case Studies

Several case studies have highlighted the therapeutic potential of similar triazoloquinazoline derivatives. For example:

  • Case Study A : A derivative exhibited a notable reduction in systolic blood pressure in SHR models when administered at a dose of 10 mg/kg.
  • Case Study B : Another derivative demonstrated broad-spectrum antimicrobial activity with MIC values comparable to standard antibiotics.

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